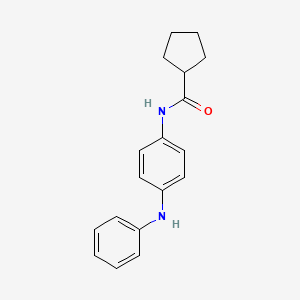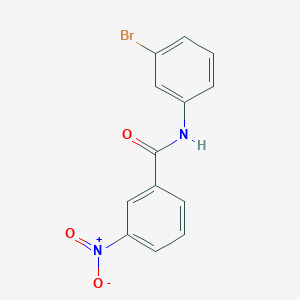![molecular formula C20H24N2O3 B5723299 1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is a chemical compound that has been studied for its potential use in scientific research. It is a piperazine derivative that has been shown to have interesting biochemical and physiological effects, making it a promising compound for further investigation.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is not fully understood. However, it has been shown to have an affinity for certain serotonin receptors in the brain, which may be responsible for some of its effects.
Biochemical and Physiological Effects:
This compound has been shown to have several interesting biochemical and physiological effects. Some of these include:
1. Serotonin receptor modulation: this compound has been shown to modulate certain serotonin receptors in the brain, which may be responsible for some of its effects on mood and behavior.
2. Cytotoxicity: this compound has been shown to have cytotoxic effects on certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Reward pathway modulation: this compound has been shown to modulate the reward pathway in the brain, which may be responsible for some of its effects on drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Interesting biochemical and physiological effects: this compound has been shown to have interesting effects on mood, behavior, and cancer cells, making it a promising compound for further investigation.
2. Affinity for serotonin receptors: this compound has an affinity for certain serotonin receptors in the brain, which makes it a potential candidate for the development of new treatments for mood disorders.
Limitations:
1. Limited research: There is limited research on this compound, which makes it difficult to fully understand its mechanism of action and potential applications.
2. Safety concerns: The safety of this compound has not been fully established, which makes it important to use caution when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine. Some of these include:
1. Further investigation of its mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Development of new treatments for mood disorders: this compound has an affinity for certain serotonin receptors in the brain, which makes it a potential candidate for the development of new treatments for mood disorders.
3. Development of new cancer treatments: this compound has been shown to have cytotoxic effects on certain cancer cells, making it a potential candidate for the development of new cancer treatments.
4. Development of new treatments for drug addiction: this compound has been shown to modulate the reward pathway in the brain, which makes it a potential candidate for the development of new treatments for drug addiction.
Synthesemethoden
The synthesis of 1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine involves several steps. The starting materials are benzylamine and 7-methoxy-1,3-benzodioxole, which are reacted together to form the intermediate 1-benzyl-4-(7-methoxy-1,3-benzodioxol-5-yl)piperazine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has been studied for its potential use in scientific research. It has been shown to have interesting biochemical and physiological effects, making it a promising compound for further investigation. Some of the areas where it has been studied include:
1. Neuropharmacology: this compound has been shown to have an affinity for certain serotonin receptors in the brain, making it a potential candidate for the treatment of mood disorders such as depression and anxiety.
2. Cancer research: this compound has been shown to have cytotoxic effects on certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Drug addiction: this compound has been shown to have an effect on the reward pathway in the brain, making it a potential candidate for the treatment of drug addiction.
Eigenschaften
IUPAC Name |
1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-18-11-17(12-19-20(18)25-15-24-19)14-22-9-7-21(8-10-22)13-16-5-3-2-4-6-16/h2-6,11-12H,7-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDMHOCCGYAHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)


![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)


![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)
